molecular formula C11H12N2O2 B249158 N-(2-hydroxy-1-methyl-1H-indol-3-yl)acetamide

N-(2-hydroxy-1-methyl-1H-indol-3-yl)acetamide

Cat. No. B249158
M. Wt: 204.22 g/mol
InChI Key: UMKXYYIIVZYOQT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(2-hydroxy-1-methyl-1H-indol-3-yl)acetamide, also known as melatonin, is a hormone that is primarily produced by the pineal gland in the brain. It is involved in regulating the sleep-wake cycle and has been studied for its potential therapeutic applications in various medical conditions.

Mechanism of Action

Melatonin acts primarily through its interaction with N-(2-hydroxy-1-methyl-1H-indol-3-yl)acetamide receptors in the brain. It is involved in the regulation of the sleep-wake cycle, and has been shown to have effects on the circadian rhythm, body temperature, and other physiological processes.
Biochemical and Physiological Effects:
Melatonin has been shown to have a number of biochemical and physiological effects. It has been shown to have antioxidant properties, and may help to protect cells from oxidative damage. It has also been shown to have anti-inflammatory effects, and may help to reduce inflammation in the body. In addition, N-(2-hydroxy-1-methyl-1H-indol-3-yl)acetamide has been shown to have immunomodulatory effects, and may help to regulate the immune system.

Advantages and Limitations for Lab Experiments

Melatonin has a number of advantages for use in lab experiments. It is a naturally occurring hormone, and is relatively easy to synthesize. It has a number of potential therapeutic applications, and has been extensively studied for its effects on various physiological processes. However, there are also some limitations to the use of N-(2-hydroxy-1-methyl-1H-indol-3-yl)acetamide in lab experiments. It can be difficult to control for individual differences in the production of N-(2-hydroxy-1-methyl-1H-indol-3-yl)acetamide, and its effects can vary depending on the time of day and other factors.

Future Directions

There are a number of potential future directions for research on N-(2-hydroxy-1-methyl-1H-indol-3-yl)acetamide. One area of interest is the potential use of N-(2-hydroxy-1-methyl-1H-indol-3-yl)acetamide in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease. Melatonin has been shown to have neuroprotective effects, and may help to slow the progression of these diseases. Another area of interest is the potential use of N-(2-hydroxy-1-methyl-1H-indol-3-yl)acetamide in the treatment of cancer. Melatonin has been shown to have anti-cancer effects in some studies, and may help to prevent the growth and spread of cancer cells. Finally, there is also interest in the potential use of N-(2-hydroxy-1-methyl-1H-indol-3-yl)acetamide as a treatment for sleep disorders, depression, and anxiety.

Synthesis Methods

Melatonin can be synthesized from the amino acid tryptophan through a series of enzymatic reactions. The synthesis process involves the conversion of tryptophan to serotonin, which is then converted to N-acetylserotonin, and finally to N-(2-hydroxy-1-methyl-1H-indol-3-yl)acetamide.

Scientific Research Applications

Melatonin has been extensively studied for its potential therapeutic applications in various medical conditions. It has been shown to have antioxidant, anti-inflammatory, and immunomodulatory effects, and has been studied for its potential use in the treatment of sleep disorders, depression, anxiety, and neurodegenerative diseases.

properties

Product Name

N-(2-hydroxy-1-methyl-1H-indol-3-yl)acetamide

Molecular Formula

C11H12N2O2

Molecular Weight

204.22 g/mol

IUPAC Name

N-(2-hydroxy-1-methylindol-3-yl)acetamide

InChI

InChI=1S/C11H12N2O2/c1-7(14)12-10-8-5-3-4-6-9(8)13(2)11(10)15/h3-6,15H,1-2H3,(H,12,14)

InChI Key

UMKXYYIIVZYOQT-UHFFFAOYSA-N

SMILES

CC(=O)NC1=C(N(C2=CC=CC=C21)C)O

Canonical SMILES

CC(=O)NC1=C(N(C2=CC=CC=C21)C)O

Origin of Product

United States

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